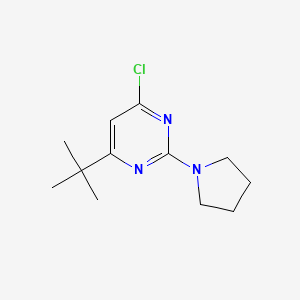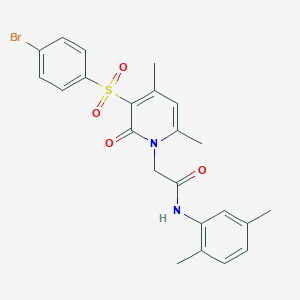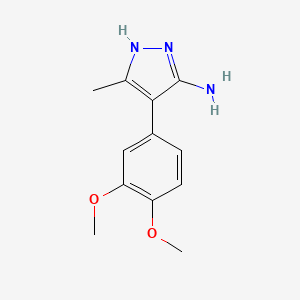![molecular formula C18H18N4O2 B2640043 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-01-2](/img/structure/B2640043.png)
5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Schiff base ligands similar in structure to the compound have been synthesized and characterized through various techniques like UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography. Such compounds have shown interesting tautomeric equilibria, demonstrating the complexity and potential utility of these structures in chemical research (Hayvalı et al., 2010).
- The study of structural tautomerism in related Schiff base derivatives, which remain in the amine-one(I) tautomeric form in chloroform solutions and the solid state, indicates the potential of these compounds in studying chemical equilibrium and molecular structure (Amarasekara et al., 2009).
Crystallographic Analysis :
- Crystallographic studies on similar compounds have provided detailed insights into the molecular arrangement, showcasing how these compounds crystallize and the types of intermolecular interactions present. For instance, studies on ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates used in Pd-Catalysed Cross-Coupling Reactions revealed intricate details about the crystal structure of these compounds (Arbačiauskienė et al., 2011).
Reactivity and Synthetic Utility :
- The reactivity of compounds structurally similar to the compound has been exploited to synthesize various derivatives with potential applications. For example, the reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b] pyridines with active methylene compounds led to the formation of novel pyrido[2′,3′:3,4] pyrazolo[1,5-a] pyrimidines, demonstrating the synthetic utility of these compounds in creating complex and potentially bioactive structures (Krishnaiah & Narsaiah, 2001).
Potential Applications in Medicinal Chemistry :
- While avoiding specifics about drug use, dosage, and side effects, it's worth noting that related compounds have shown potential in medicinal chemistry. For instance, new Schiff bases synthesized from 1-Phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one demonstrated antibacterial activity, indicating that the compound could potentially be synthesized and tested for similar bioactivities (Liu et al., 2012).
Propiedades
IUPAC Name |
5-ethoxy-2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-17-16(13-20-12-14-7-6-10-19-11-14)18(23)22(21-17)15-8-4-3-5-9-15/h3-11,13,21H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNISGKIOKJQXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)



![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)


![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)



